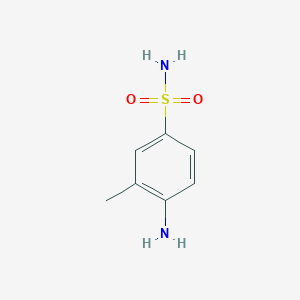

4-Amino-3-methylbenzenesulfonamide

Overview

Description

4-Amino-3-methylbenzenesulfonamide (CAS 53297-70-4) is a sulfonamide derivative with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol. It features a methyl group at the 3-position and an amino group at the 4-position on the benzene ring, attached to a sulfonamide moiety. Key physical properties include a boiling point of 409.3°C and storage requirements at 2–8°C . The compound is classified under hazard code Xi (irritant), indicating moderate safety risks during handling .

Sulfonamides are widely recognized for their pharmacological applications, including antibacterial, diuretic, and anti-inflammatory activities . The structural simplicity of this compound makes it a foundational compound for synthesizing more complex derivatives with tailored biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of m-toluidine with chlorosulfonic acid to form 3-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield 4-Amino-3-methylbenzenesulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The amino and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Amino-3-methylbenzenesulfonamide has been studied for its antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves inhibiting bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a precursor necessary for bacterial growth. This property has led to its use in the development of various sulfonamide antibiotics.

Carbonic Anhydrase Inhibition

Research indicates that this compound can inhibit carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes, including acid-base balance and fluid secretion. The inhibition of specific CA isoforms has potential therapeutic implications for conditions such as glaucoma and epilepsy .

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of this compound. Compounds containing this moiety have shown promising results in targeting cancer cell lines, particularly those with mutations in the BRAF gene, which is prevalent in melanoma . The sulfonamide group enhances the binding affinity to target proteins involved in tumor growth and proliferation.

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in various enzyme inhibition studies, particularly focusing on its interaction with carbonic anhydrases. These studies often employ techniques such as isothermal titration calorimetry to assess binding affinities and inhibition constants .

Molecular Docking Studies

In silico studies involving molecular docking have been conducted to predict the binding interactions between this compound and various biological targets. These studies help elucidate its mechanism of action at the molecular level and guide the design of more potent derivatives .

Industrial Applications

Synthesis of Dyes and Pigments

In industrial chemistry, this compound is used as an intermediate in the synthesis of dyes and pigments. Its sulfonamide group enhances solubility and reactivity, making it suitable for creating vibrant colors used in textiles and other materials.

Chemical Synthesis Intermediates

This compound serves as a versatile building block in organic synthesis, facilitating the production of various other chemical compounds. It can undergo multiple chemical reactions, including oxidation and substitution reactions, which are crucial for synthesizing complex organic molecules .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro, establishing its role as a foundational component in antibiotic therapy.

- Carbonic Anhydrase Inhibition Research : Research highlighted the compound's ability to selectively inhibit different CA isoforms, showcasing its potential for treating diseases linked to CA dysregulation.

- Anticancer Activity Assessment : A series of derivatives were synthesized based on this compound and evaluated for their anticancer activity against melanoma cell lines, revealing promising candidates for further development.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, leading to various pharmacological effects. The compound’s sulfonamide group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Variations and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of 4-amino-3-methylbenzenesulfonamide with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The presence of heterocyclic substituents (e.g., isoxazole in 5-(4-aminobenzenesulfonamido)-3,4-dimethylisoxazole) increases polarity and water solubility compared to this compound, which lacks such groups .

- Boiling Point : The higher molecular weight of halogenated derivatives (e.g., 391.67 g/mol for the bromo-chloro analog) correlates with elevated boiling points and thermal stability .

- Reactivity: Azido-containing derivatives (e.g., N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide) exhibit unique reactivity in click chemistry due to the azide group, enabling bioconjugation applications .

Biological Activity

4-Amino-3-methylbenzenesulfonamide, commonly known as a sulfonamide compound, exhibits significant biological activity, primarily characterized by its antibacterial properties. This article delves into the mechanisms of action, therapeutic applications, and relevant research findings associated with this compound.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial growth . As a sulfonamide, it interferes with the synthesis of folic acid in bacteria, which is crucial for their growth and replication. This inhibition occurs by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking folate synthesis essential for nucleic acid production in bacteria.

Additionally, this compound has been shown to interact with various biological targets beyond its antibacterial effects. It can inhibit enzymes such as carbonic anhydrase , which has implications in both pharmacological and therapeutic contexts. The diverse interactions suggest potential applications in treating conditions like rheumatoid arthritis due to its anti-inflammatory properties.

Antibacterial Activity

This compound demonstrates effectiveness against a range of Gram-positive and Gram-negative bacteria . Its antibacterial activity has been validated through various studies that highlight its efficacy in inhibiting bacterial growth through its action on folate metabolism .

Comparative Efficacy Table

| Bacteria Type | Efficacy of this compound |

|---|---|

| Gram-positive | Effective against strains like Staphylococcus aureus |

| Gram-negative | Active against Escherichia coli and Salmonella species |

| Mechanism | Inhibition of folic acid synthesis |

Anti-inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of diseases such as rheumatoid arthritis, where inflammation plays a critical role. The compound's ability to modulate inflammatory pathways indicates potential for broader therapeutic applications.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- Inhibition Studies : A study assessed the inhibitory effects of various sulfonamides on human serum paraoxonase 1 (hPON1), where this compound exhibited mixed-type inhibition, indicating its potential role in modulating enzyme activity relevant to cardiovascular health .

- Anticancer Potential : Research has indicated that derivatives of sulfonamides, including this compound, may possess anticancer properties. In vitro studies demonstrated significant cytotoxic effects against cancer cell lines, suggesting a need for further exploration into its role as an anticancer agent .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, enhancing understanding of its mechanism at the molecular level .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Antibacterial Activity : Effective against multiple bacterial strains through inhibition of folate synthesis.

- Anti-inflammatory Effects : Potential applications in inflammatory diseases.

- Enzyme Inhibition : Modulates activity in enzymes like carbonic anhydrase and hPON1.

- Anticancer Potential : Demonstrated cytotoxicity against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-3-methylbenzenesulfonamide, and how can intermediates be characterized?

The synthesis typically involves diazotization of substituted anilines followed by coupling with sulfonamide precursors. For example, Al-Rufaie (2016) demonstrated the use of diazenyl derivatives to synthesize sulfonamide-metal complexes, emphasizing the role of pH control and stoichiometric ratios in optimizing yields . Intermediates are characterized via NMR (¹H/¹³C), mass spectrometry, and FTIR to confirm functional groups and purity. For instance, spectral shifts in NH₂ and SO₂ groups (δ ~6.5 ppm for NH₂ and ~1100 cm⁻¹ for S=O stretches) are critical markers .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Complementary tools like WinGX provide graphical interfaces for data processing and validation . Key parameters include hydrogen-bonding geometry (e.g., D–H···A angles) and R-factor convergence (<5% for high reliability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies often arise from disordered solvent molecules or incorrect space group assignments. Spek (2009) recommends using PLATON’s ADDSYM function to check for missed symmetry and the SQUEEZE algorithm (included in SHELXL) to model disordered regions . Cross-validation with independent software (e.g., OLEX2 or JANA) reduces systematic errors .

Q. What strategies optimize synthetic protocols for sulfonamide derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies guide functionalization. For example:

- Electron-withdrawing groups (e.g., halogens) at the benzene ring improve antimicrobial activity by enhancing electrophilicity .

- Metal coordination (e.g., Cu²⁺ or Fe³⁺) can modulate solubility and reactivity, as shown in Al-Rufaie’s work with azo-linked sulfonamides .

Table 1: Comparative Analysis of Characterization Techniques

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph set analysis (e.g., Etter’s method) reveals motifs like R₂²(8) rings formed via N–H···O=S interactions, which stabilize crystal packing . Bernstein et al. (1995) showed that these networks affect melting points and solubility, with stronger H-bonds correlating with higher thermal stability .

Table 2: Synthetic Protocols for Derivatives

| Derivative Type | Reaction Conditions | Yield Optimization Factors | Reference |

|---|---|---|---|

| Azo-linked | pH 7–8, 0–5°C, NaNO₂/HCl | Stoichiometric metal ratios | |

| Halogenated | DMF, K₂CO₃, 80°C | Electron-deficient aryl halides |

Q. What computational methods predict the biological activity of sulfonamide analogs?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity. For example, bulky substituents at the 3-methyl position reduce membrane permeability but enhance target specificity .

Q. Methodological Guidelines

- For crystallography : Validate structures using IUCr’s checkCIF to flag outliers in bond lengths/angles .

- For synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups during diazotization .

- For bioactivity screening : Prioritize analogs with ClogP <3.5 to balance solubility and bioavailability .

Properties

IUPAC Name |

4-amino-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQGXIVCGKMRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201418 | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-70-4 | |

| Record name | 4-Amino-3-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53297-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.